Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
Description
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound. It is known for its unique structure, which includes a silane core bonded to various functional groups, making it a versatile compound in various chemical applications .
Properties
CAS No. |
134134-04-6 |
|---|---|
Molecular Formula |
C25H30O3Si |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C25H30O3Si/c1-4-15-24-18-26-25(27-19-24,28-20-24)23-12-10-21(11-13-23)14-16-29(2,3)17-22-8-6-5-7-9-22/h5-13H,4,15,17-20H2,1-3H3 |
InChI Key |
KGFHSKZLHFBRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent in various organic synthesis reactions.
Biology: The compound can be used in the development of bio-compatible materials.
Industry: It is used in the production of specialty polymers and materials
Mechanism of Action
The mechanism of action of Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing pathways such as polymerization and catalysis. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can be compared with other similar compounds such as:
Dimethylphenylsilane: Known for its use as a silylating agent.
Silane, dimethyl(4-(2-phenylprop-2-yl)phenoxy)butoxy-: Another organosilicon compound with different functional groups. The uniqueness of Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- lies in its specific combination of functional groups, which provides distinct chemical properties and applications
Biological Activity
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-, commonly referred to as compound 134134-04-6, is a complex organosilicon compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Formula and Structure
- Molecular Formula : C25H30O3Si
- Molecular Weight : 406.6 g/mol
- IUPAC Name : Benzyl-dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane
The structure features a silane core with multiple functional groups that contribute to its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Organic solvents |
The biological activity of silane compounds often hinges on their ability to interact with biological molecules through various mechanisms:
- Target Interaction : The compound can bind to specific proteins or enzymes, altering their function.
- Cell Signaling Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some silanes can induce oxidative stress in cells, leading to cytotoxic effects.
In Vitro Studies
Research indicates that silane derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Breast Cancer Cells : Studies have shown that compounds similar to silane can inhibit cell growth by inducing apoptosis through the mitochondrial pathway.
- Liver Cancer Cells : Certain silanes have demonstrated the ability to reduce cell viability significantly.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the effects of silane derivatives on prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
- Case Study 2 : In a study focused on neuroblastoma cells, the compound was shown to enhance apoptosis rates by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
Biomedical Applications
Silane compounds are being explored for their potential in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. Their biocompatibility makes them suitable candidates for developing materials used in medical implants.
Material Science
In material science, silanes are utilized as coupling agents that enhance the adhesion between organic polymers and inorganic substrates, improving the mechanical properties of composite materials.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Silane A | C20H30O3Si | Moderate cytotoxicity in breast cancer cells |
| Silane B | C25H28O3Si | High activity against liver cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
